Edible Oil Antioxidant Efficacy: 3,5-Di-tert-butyl-4-hydroxybenzylamine and Tertiary Amine Derivative Prolong Induction Period 2× Longer Than BHT
In a systematic study of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, the tertiary methyl and ethylamine derivatives demonstrated the strongest antioxidant potency among all compounds tested [1]. Both amine derivatives—including 3,5-di-tert-butyl-4-hydroxybenzylamine and its dimethylamino analog—prolonged the induction period of stripped corn oil twice as much as the widely used antioxidant BHT (2,6-di-tert-butyl-4-methylphenol) [1]. In contrast, alkoxyl derivatives were only as effective as BHT, and 3,5-di-tert-butyl-4-hydroxybenzylpyridinium bromide acted as a prooxidant [1].
| Evidence Dimension | Induction period (relative antioxidant activity) in stripped corn oil |
|---|---|
| Target Compound Data | Prolonged induction period 2× that of BHT |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol): baseline induction period (1×) |
| Quantified Difference | 200% of BHT activity |
| Conditions | Stripped corn oil at 79.5±1.0°C; peroxide value measurement |
Why This Matters
This two-fold superiority over the commodity antioxidant BHT justifies selection for edible oil stabilization where oxidative rancidity limits shelf life.
- [1] Kim, D. H., & Kummerow, F. A. (1962). The antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives. Journal of the American Oil Chemists' Society, 39(3), 150-155. View Source
